molecular formula C4H6N4O B019573 3-Amino-1H-pyrazole-4-carboxamide CAS No. 5334-31-6

3-Amino-1H-pyrazole-4-carboxamide

Cat. No. B019573
CAS RN: 5334-31-6
M. Wt: 126.12 g/mol
InChI Key: LEFSNWUSTYESGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-1H-pyrazole-4-carboxamide and its derivatives often involves multicomponent reactions (MCRs), condensation followed by cyclization, or reactions utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods have been successfully applied under different conditions, including microwave irradiation, to yield heterocyclic compounds with high potential in pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Molecular Structure Analysis

The molecular structure of 3-Amino-1H-pyrazole-4-carboxamide is characterized by the presence of both amino and carboxamide functional groups attached to a pyrazole ring. This structure is conducive to forming hydrogen bonds and engaging in various chemical reactions, contributing to its reactivity and utility in synthesizing a wide array of heterocyclic compounds.

Chemical Reactions and Properties

3-Amino-1H-pyrazole-4-carboxamide participates in various chemical reactions, serving as a precursor for synthesizing pyrazole derivatives. Its reactivity is leveraged in the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, and other complex structures. The compound's ability to undergo reactions under mild conditions makes it a valuable component in the generation of diverse heterocyclic compounds with significant biological activities (Gomaa & Ali, 2020).

Scientific Research Applications

  • Pharmacological Synthesis : Derivatives of 3-Amino-1H-pyrazole-4-carboxamide, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, serve as building blocks for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

  • Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from similar compounds exhibit promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

  • Antibacterial Properties : Certain derivatives, like N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, show significant antibacterial activity against pathogenic bacteria, including MSSA and MRSA clinical isolates (Pitucha et al., 2011).

  • Environmental Applications : A chromium(III) membrane sensor based on a derivative of 3-Amino-1H-pyrazole-4-carboxamide efficiently detects Cr3+ ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).

  • Protective Effects in Aquatic Organisms : A pyrazolecarboxamide derivative has shown to protect African catfish from lead nitrate-induced oxidative stress and DNA damage, suggesting potential for treating lead exposure (Soliman et al., 2019).

  • Cancer Treatment Research : The discovery of novel 3-Quinoline Carboxamides, potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, derived from this compound opens up possibilities for cancer treatment studies (Degorce et al., 2016).

  • Nematocidal Activity : Novel derivatives demonstrate nematocidal activity against M. incognita, highlighting potential applications in agricultural pest control (Zhao et al., 2017).

Safety And Hazards

According to the safety data sheet, 3-Amino-1H-pyrazole-4-carboxamide may cause serious eye irritation and may cause an allergic skin reaction. In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Future Directions

Pyrazole derivatives, including 3-Amino-1H-pyrazole-4-carboxamide, continue to be of interest in the development of new drugs due to their diverse biological activities. For instance, a recent study reported the design and synthesis of novel pyrazole derivatives with potential anti-tubercular activity . Another study suggested that compound 8j, a pyrazole-4-carboxamide, could be used as a fungicide candidate for further study .

properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSNWUSTYESGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201489
Record name 3-Amino-4-pyrazolecarboxamide
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Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-pyrazole-4-carboxamide

CAS RN

5334-31-6
Record name 3-Amino-1H-pyrazole-4-carboxamide
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Record name 3-Amino-4-pyrazolecarboxamide
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Record name 5334-31-6
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Record name 3-Amino-4-pyrazolecarboxamide
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Record name 3-amino-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
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Record name 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Kaping, HD Sympli, LB Marpna, A Kandasamy… - Journal of Molecular …, 2023 - Elsevier
… Ultrasound irradiation of N-(adamantan-1-yl)-3-amino-1H-pyrazole-4-carboxamide with formylated active proton compounds yields the desired hybrids in good to excellent yields. The N…
Number of citations: 2 www.sciencedirect.com
T Siu, J Brubaker, P Fuller, L Torres… - Journal of Medicinal …, 2017 - ACS Publications
… The solution of 3-amino-1H-pyrazole-4-carboxamide (85 g, 671 mmol), 3,6-dihydro-2H-pyran-4-carbonitrile (205 g, 1.88 mol), and DBU (234 g, 1.54 mol) in ethanol (850 mL) was stirred …
Number of citations: 15 pubs.acs.org
JA Ayariga, AM Huffman, A Napier, BK Robertson… - bioRxiv, 2022 - biorxiv.org
… this stability of 3-Amino-1H-pyrazole-4-carboxamide to TgCDPK1 interaction, hence … 3-Amino-1H-pyrazole-4-carboxamide. The binding of DHQ or 3-Amino-1H-pyrazole-4-carboxamide …
Number of citations: 1 www.biorxiv.org
J Matysiak, M Juszczak, MM Karpińska… - Monatshefte für Chemie …, 2015 - Springer
… A mixture of 0.177 g 3-amino-1H-pyrazole-4-carboxamide (Alfa Aesar, 1.4 mmol) and 0.535 g 3Me-STB (1.4 mmol) in 7 cm 3 MeOH was heated to reflux for 3 h. The hot mixture was …
Number of citations: 7 link.springer.com

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